molecular formula C19H18Cl2N4O B4894528 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B4894528
M. Wt: 389.3 g/mol
InChI Key: SKJUWIIKSLKVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been synthesized through a multi-step process. The compound has been found to have a range of applications in scientific research, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent for a range of conditions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood, but it is thought to involve the modulation of the activity of various transporters in the central nervous system. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to enhance the activity of the P-glycoprotein transporter, which is responsible for the efflux of various drugs from the brain. This enhancement of transport activity is thought to be responsible for the enhanced transport of drugs across the blood-brain barrier observed with 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to have a range of biochemical and physiological effects. The compound has been found to enhance the uptake of various drugs into the brain, leading to enhanced pharmacological effects. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has also been found to enhance the activity of various neurotransmitter systems, including the dopaminergic and serotonergic systems. These effects are thought to be responsible for the potential therapeutic effects of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in various conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments include its ability to enhance the transport of drugs across the blood-brain barrier, making it a useful tool for studying the effects of drugs on the central nervous system. The compound has also been found to enhance the efficacy of certain drugs, making it a potential therapeutic agent for a range of conditions. The limitations of using 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One area of research is the development of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine analogs with enhanced transport activity and reduced toxicity. Another area of research is the identification of the specific transporters and mechanisms involved in the enhanced transport activity observed with 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. Finally, further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine and its analogs in various conditions.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves a multi-step process that begins with the reaction of 3-chlorophenylhydrazine with ethyl 2-chloroacetate to form 3-chlorophenylhydrazine hydrochloride. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding 1,2,4-oxadiazole derivative. The final step involves the reaction of the 1,2,4-oxadiazole derivative with piperazine to form 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been widely used in scientific research as a tool for studying the mechanisms of action of various drugs. The compound has been found to enhance the transport of various drugs across the blood-brain barrier, making it a useful tool for studying the effects of drugs on the central nervous system. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has also been found to enhance the efficacy of certain drugs, such as opioids and cannabinoids, making it a potential therapeutic agent for a range of conditions.

properties

IUPAC Name

3-(2-chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c20-14-4-3-5-15(12-14)25-10-8-24(9-11-25)13-18-22-19(23-26-18)16-6-1-2-7-17(16)21/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJUWIIKSLKVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

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